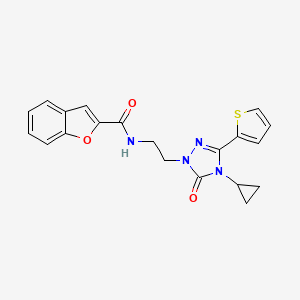
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C21H24N4O3S and a molecular weight of approximately 412.5 g/mol. Its structure integrates multiple bioactive motifs, including a triazole ring and thiophene moiety, which are known to enhance biological activity compared to simpler analogs .
Antifungal Activity
Preliminary studies indicate that compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran exhibit significant antifungal activity. For instance, derivatives with triazole structures have shown promising results against various fungal strains, demonstrating minimum inhibitory concentrations (MIC) comparable to or better than established antifungals like ketoconazole .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Comparison |
|---|---|---|
| Compound A | 12.5 | Better than ketoconazole (15 µg/mL) |
| Compound B | 6.25 | Superior to hymexazol (32 µg/mL) |
| Target Compound | TBD | TBD |
Antibacterial Activity
In vitro studies have also assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicate that it possesses notable antibacterial activity with MIC values that suggest efficacy against resistant strains.
Table 2: Antibacterial Activity Results
| Bacterial Strain | MIC (µg/mL) | Control (Oxytetracycline) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 10 | 20 |
| Pseudomonas aeruginosa | 15 | 30 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of the compound. For example, the cyclopropyl group enhances antifungal activity due to its unique steric properties and electronic effects. Similarly, the thiophene moiety contributes to increased lipophilicity, facilitating better membrane penetration in microbial cells .
Case Studies
- Case Study on Antifungal Efficacy : A series of synthesized triazole derivatives were tested against Fusarium oxysporum, revealing that modifications in the phenyl group led to improved antifungal activity. The target compound showed an EC50 value of 4.1 µg/mL compared to 4.3 µg/mL for azoxystrobin, indicating its potential as a lead compound in antifungal drug development .
- Case Study on Antibacterial Properties : In a comparative study involving various synthesized compounds, N-(2-(4-cyclopropyl-5-oxo...) exhibited superior antibacterial effects against multidrug-resistant E. coli strains with an MIC value of 10 µg/mL, highlighting its therapeutic potential in treating bacterial infections .
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(16-12-13-4-1-2-5-15(13)27-16)21-9-10-23-20(26)24(14-7-8-14)18(22-23)17-6-3-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWVWOCCDOOIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4O3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














